Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 89407-97-6
VCID: VC2364427
InChI: InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
SMILES: COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2
Molecular Formula: C15H21NO3
Molecular Weight: 263.33 g/mol

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

CAS No.: 89407-97-6

Cat. No.: VC2364427

Molecular Formula: C15H21NO3

Molecular Weight: 263.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate - 89407-97-6

Specification

CAS No. 89407-97-6
Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
IUPAC Name methyl 4-(2-piperidin-1-ylethoxy)benzoate
Standard InChI InChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
Standard InChI Key UKTBQGVEVDLQQH-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2
Canonical SMILES COC(=O)C1=CC=C(C=C1)OCCN2CCCCC2

Introduction

Chemical Structure and Properties

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate, identified by CAS number 89407-97-6, is an ester derivative with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . The compound consists of three key structural components: a methyl benzoate group, an ethoxy linker, and a piperidine heterocycle. This arrangement creates a molecule with both lipophilic and hydrophilic regions, contributing to its chemical behavior and applications.

Chemical Identifiers and Structural Data

The compound is well-characterized through various chemical identifiers and descriptors that facilitate its unambiguous identification in scientific databases and literature:

Table 1: Chemical Identifiers for Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate

ParameterValue
CAS Registry Number89407-97-6
IUPAC Namemethyl 4-(2-piperidin-1-ylethoxy)benzoate
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
InChIInChI=1S/C15H21NO3/c1-18-15(17)13-5-7-14(8-6-13)19-12-11-16-9-3-2-4-10-16/h5-8H,2-4,9-12H2,1H3
InChIKeyUKTBQGVEVDLQQH-UHFFFAOYSA-N
SMILESCOC(=O)C1=CC=C(C=C1)OCCN2CCCCC2

The structure features a central aromatic ring with a methoxy carbonyl group (-COOCH3) at one position and an ethoxy piperidine chain (-OCH2CH2N-piperidine) at the para position . This arrangement confers specific reactivity patterns and physical properties that define its behavior in chemical reactions and biological systems.

Synthesis Methodologies

The synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate can be achieved through several routes, with the selection of a particular method depending on available starting materials, desired scale, and specific requirements for purity.

Primary Synthetic Routes

The most common approach to synthesizing this compound involves the reaction of methyl 4-hydroxybenzoate with beta-chloroethylpiperidine hydrochloride in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction creates the characteristic ethoxy linkage between the benzoate and piperidine moieties.

An alternative synthetic pathway begins with 4-hydroxybenzoic acid, which is reacted with 2-(piperidin-1-yl)ethanol to form an intermediate 4-(2-(piperidin-1-yl)ethoxy)benzoic acid. This intermediate subsequently undergoes esterification with methanol in the presence of an acid catalyst to yield the target compound.

Reaction Conditions and Parameters

The synthesis typically employs specific conditions to optimize yield and purity:

Table 2: Optimized Reaction Conditions for Synthesis

ParameterConditions
Solvent SystemAmyl acetate/water
Reaction AdditivesHydrogen chloride
TemperatureHeating/reflux conditions
Reaction Duration5-13 hours
Purification MethodRecrystallization
Expected YieldUp to 91% under optimized conditions

These conditions were reported to produce the desired compound with high yield and purity . The extended reaction time ensures complete conversion, while the heating/reflux conditions overcome activation energy barriers in the nucleophilic substitution and esterification steps.

Chemical Reactivity Profile

Functional Group Reactivity

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate exhibits reactivity patterns consistent with its functional groups:

  • Ester Hydrolysis: The methyl ester group can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

  • Nucleophilic Substitution: The piperidine nitrogen acts as a nucleophile in various substitution reactions, making it a reactive center for further modifications.

  • Ether Cleavage: The ethoxy linkage may undergo cleavage under strongly acidic conditions or with certain nucleophiles.

  • Aromatic Substitution: The para-substituted aromatic ring can participate in electrophilic aromatic substitution reactions, though with decreased reactivity due to the existing substituents.

Stability Considerations

The compound's stability is influenced by its functional groups and structural features. The ester moiety is susceptible to hydrolysis in aqueous environments, particularly under basic conditions. The tertiary amine in the piperidine ring can undergo oxidation and is prone to protonation in acidic media, potentially affecting solubility and reactivity profiles.

Pharmaceutical Relevance and Applications

Role in Drug Development Processes

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate has been identified as an impurity (referred to as PEBE) in the synthesis of Raloxifene Hydrochloride, a selective estrogen receptor modulator used in osteoporosis treatment . Understanding and controlling the formation of this compound is essential for pharmaceutical quality control and regulatory compliance.

The compound also serves as a building block in medicinal chemistry, particularly in the development of compounds targeting neurological and cardiovascular diseases. Its structural features enable specific interactions with biological targets, making it valuable in drug discovery efforts.

Structure-Activity Relationships

Research involving related compounds has shown that modifications to the piperidine ring can significantly affect biological activity and target selectivity. For example, studies on Factor B inhibitors have demonstrated that substitution at the 2-position of the piperidine ring with phenyl or hydroxymethyl groups enhances potency . This suggests that Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate could serve as a scaffold for developing bioactive molecules with tailored pharmacological properties.

The compound's structure also bears similarities to certain established pharmaceutical agents, particularly those featuring the piperidylethoxy motif, which is found in several drugs targeting central nervous system receptors and enzymes.

Analytical Characterization

Spectroscopic Properties

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR typically shows characteristic signals for the methyl ester group, aromatic protons, ethoxy linker, and piperidine ring protons.

  • Infrared (IR) Spectroscopy: Key bands include those corresponding to the ester carbonyl stretching (approximately 1700-1730 cm⁻¹), aromatic C=C stretching, and C-O stretching vibrations.

  • Mass Spectrometry: The compound typically exhibits a molecular ion peak at m/z 263, with fragmentation patterns reflecting the cleavage of the ester group and piperidine ring.

Chromatographic Behavior

In high-performance liquid chromatography (HPLC) analyses, the compound has been detected during Raloxifene Hydrochloride synthesis with an area percentage ranging from 0.05% to 0.1% . This suggests relatively good chromatographic separation using gradient HPLC methods, which can be valuable for quality control and purity assessment.

Research Applications

Use as a Chemical Intermediate

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate serves as a versatile intermediate in organic synthesis, particularly for compounds requiring the piperidylethoxy functionality. Its reactivity profile allows for selective modifications at different positions, enabling the creation of diverse chemical libraries for structure-activity relationship studies.

Application in Medicinal Chemistry

In medicinal chemistry, the compound is employed in the synthesis of compounds with potential biological activities:

  • Enzyme Inhibitors: Derivatives have been investigated for their ability to inhibit specific enzymes, including Factor B of the complement system .

  • Receptor Modulators: The structural features of the compound make it suitable for developing compounds that interact with various receptor systems, particularly those involved in neurological and cardiovascular functions.

  • Antimalarials: The compound has been used as a reactant in the preparation of bis(benzylidene)-piperidone derivatives with potential antimalarial properties.

Comparison with Structural Analogs

Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate belongs to a broader class of compounds featuring the piperidylethoxy motif. Structural analogs include:

  • 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid: This analog lacks the methyl ester group and exhibits different solubility and reactivity profiles.

  • Methyl 4-(piperidin-1-yl)benzoate: This compound differs in the absence of the ethoxy linker, resulting in altered spatial arrangements and biological activities.

The unique combination of the piperidine ring, ethoxy spacer, and methyl benzoate group in Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate confers specific properties that distinguish it from these related compounds.

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